2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]acetamide
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Description
This compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities . This particular compound seems to be related to a class of molecules that have been studied for their potential in treating autoimmune diseases .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The exact 3D structure would require more specific information or computational modeling to determine.Future Directions
Mechanism of Action
Target of Action
The primary target of F5382-1029 is Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of a wide variety of cytokines involved in immune responses and inflammation .
Mode of Action
F5382-1029 acts as an allosteric inhibitor of TYK2 . It binds to the pseudokinase (JH2) domain of TYK2, which is a unique feature among the JAK family . This binding inhibits the catalytic activity of TYK2, thereby preventing the downstream signaling of cytokines .
Biochemical Pathways
The inhibition of TYK2 by F5382-1029 affects several cytokine signaling pathways, including those involving interleukin-12 (IL-12), interleukin-23 (IL-23), and interferons . These cytokines play key roles in immune responses, and their dysregulation is associated with various autoimmune diseases .
Pharmacokinetics
It is efficacious in several murine models of autoimmune disease .
Result of Action
The inhibition of TYK2 by F5382-1029 leads to a reduction in the signaling of cytokines involved in immune responses and inflammation . This can result in the alleviation of symptoms associated with autoimmune diseases .
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-27(24,25)16-4-2-14(3-5-16)21-18-22-15(12-26-18)10-17(23)20-11-13-6-8-19-9-7-13/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQBZQKOWAWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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